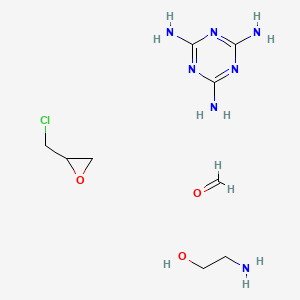
2-Aminoethanol;2-(chloromethyl)oxirane;formaldehyde;1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Aminoethanol; 2-(chloromethyl)oxirane; formaldehyde; 1,3,5-triazine-2,4,6-triamine” is a complex chemical entity with a molecular formula of C9H20ClN7O3 This compound is composed of several functional groups, including an amino group, an epoxide, an aldehyde, and a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. One common method involves the reaction of 2-aminoethanol with 2-(chloromethyl)oxirane in the presence of a base to form an intermediate product. This intermediate is then reacted with formaldehyde and 1,3,5-triazine-2,4,6-triamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the aldehyde group can produce alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example, the triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The epoxide group can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
The uniqueness of “2-Aminoethanol; 2-(chloromethyl)oxirane; formaldehyde; 1,3,5-triazine-2,4,6-triamine” lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. This versatility makes it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
49763-10-2 |
|---|---|
Fórmula molecular |
C9H20ClN7O3 |
Peso molecular |
309.75 g/mol |
Nombre IUPAC |
2-aminoethanol;2-(chloromethyl)oxirane;formaldehyde;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H5ClO.C3H6N6.C2H7NO.CH2O/c4-1-3-2-5-3;4-1-7-2(5)9-3(6)8-1;3-1-2-4;1-2/h3H,1-2H2;(H6,4,5,6,7,8,9);4H,1-3H2;1H2 |
Clave InChI |
VUHQCGUROOXRMC-UHFFFAOYSA-N |
SMILES canónico |
C=O.C1C(O1)CCl.C(CO)N.C1(=NC(=NC(=N1)N)N)N |
Números CAS relacionados |
49763-10-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14157084.png)
![[5-Amino-3-(4-methoxyphenyl)-2-methylimidazol-4-yl]-phenylmethanone](/img/structure/B14157088.png)
![7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14157096.png)
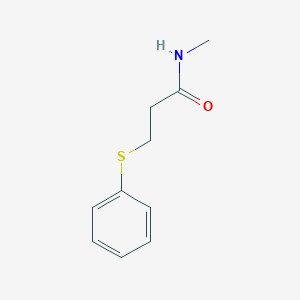
![N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide](/img/structure/B14157107.png)

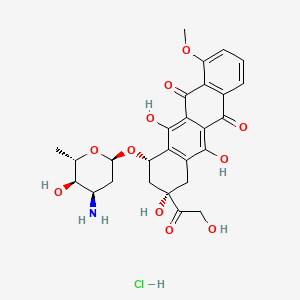

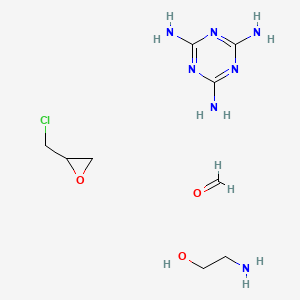
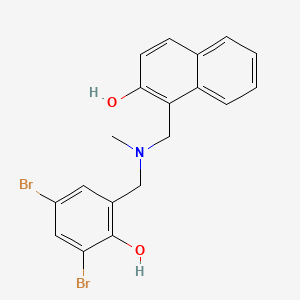
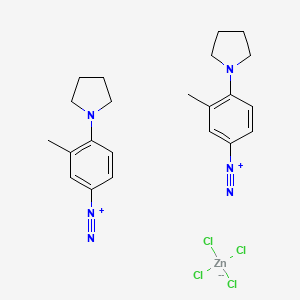
![26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer)](/img/structure/B14157156.png)
![[1-(2-{[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1H-1,2,4-triazol-4-ium-4-yl](nitro)azanide](/img/structure/B14157163.png)
